Blood-Brain Barrier Penetration: (E/Z)-J147 vs. CNB-001 and Curcumin
Unlike its direct synthetic precursor CNB-001 and the parent compound curcumin, (E/Z)-J147 was specifically selected for its ability to readily penetrate the blood-brain barrier (BBB) and achieve therapeutic brain concentrations [1]. The compound's brain half-life following oral administration (20 mg/kg, single dose) is 2.5 hours, compared to a plasma half-life of 1.5 hours, indicating sustained CNS residence [2]. In contrast, CNB-001, despite improved stability and neuroprotection over curcumin, was reported to lack efficient brain entry [1]. Curcumin's oral bioavailability is <1% with near-complete systemic clearance within minutes, precluding meaningful brain exposure [3].
| Evidence Dimension | Brain half-life and BBB penetration capability |
|---|---|
| Target Compound Data | Brain t1/2 = 2.5 hours (20 mg/kg PO, single dose); readily penetrates BBB |
| Comparator Or Baseline | CNB-001: poor brain penetration (qualitative); Curcumin: oral bioavailability <1%, plasma t1/2 <5 min |
| Quantified Difference | J147 brain t1/2 exceeds plasma t1/2 by 1.0 hour (2.5 vs 1.5 h); curcumin exhibits no measurable brain persistence |
| Conditions | Mouse pharmacokinetic study; oral gavage at 20 mg/kg; brain and plasma sampling over time |
Why This Matters
For CNS-targeted studies, selecting a compound with quantified brain residence time ensures experimental reproducibility and avoids false negatives from inadequate target engagement.
- [1] Alzforum. Does New Take on Old Spice Refresh Approach to AD Treatment? News article. 2011 Dec 23. View Source
- [2] Prior M, Dargusch R, Ehren JL, Chiruta C, Schubert D. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice. Alzheimers Res Ther. 2013;5(3):25. View Source
- [3] She L, Gong L. Current evidence for J147 as a potential therapeutic agent in nervous system disease: a narrative review. BMC Neurol. 2023;23:317. View Source
